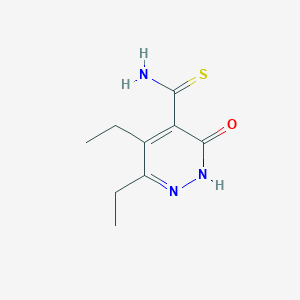

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide

Description

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide (CID 71756130) is a pyridazine derivative with the molecular formula C₉H₁₃N₃OS and a molecular weight of 211.28 g/mol. Its structure features a dihydropyridazine core substituted with ethyl groups at positions 5 and 6, a ketone at position 3, and a carbothioamide group at position 2. The SMILES notation is CCC1=C(C(=O)NN=C1CC)C(=S)N, and its InChIKey is XGUZZAWFNLPRDG-UHFFFAOYSA-N .

Key physicochemical properties include predicted collision cross-section (CCS) values for various adducts (Table 1). For example, the [M+H]⁺ adduct has a CCS of 147.0 Ų, while [M+Na]⁺ shows 158.0 Ų . No literature or patent data are currently available for this compound, limiting insights into its biological or industrial applications.

Properties

IUPAC Name |

3,4-diethyl-6-oxo-1H-pyridazine-5-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-3-5-6(4-2)11-12-9(13)7(5)8(10)14/h3-4H2,1-2H3,(H2,10,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZZAWFNLPRDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)NN=C1CC)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394042-01-3 | |

| Record name | 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the intermediate 3-oxo-2,3-dihydropyridazine. This intermediate is then reacted with carbon disulfide and an alkylating agent to introduce the carbothioamide group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbothioamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cytotoxicity and Anticancer Activity

The anticancer potential of pyridazine derivatives has been a focus of research. Compounds with similar structures have been assessed for their cytotoxic effects on cancer cell lines. In studies involving molecular hybrids containing pyridazine rings, notable cytotoxicity was observed against colon and breast cancer cell lines . These findings suggest that 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide may also possess similar anticancer properties warranting further investigation.

Potential Applications

Given its structural features and preliminary biological activity data from related compounds, 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide could have applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial or anticancer agents.

- Chemical Biology : As a tool for studying biological pathways or mechanisms involving thioamides or pyridazines.

- Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity.

Case Studies and Research Findings

While direct case studies specifically on 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide are scarce, insights can be drawn from related research:

Mechanism of Action

The mechanism of action of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Predicted Collision Cross-Section (CCS) Values

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 212.08521 | 147.0 |

| [M+Na]⁺ | 234.06715 | 158.0 |

| [M+NH₄]⁺ | 229.11175 | 153.5 |

| [M-H]⁻ | 210.07065 | 147.3 |

Comparison with Structurally Similar Compounds

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic Acid (CAS 1384427-72-8)

This compound replaces the carbothioamide group with a carboxylic acid, resulting in the molecular formula C₉H₁₂N₂O₃ and a molecular weight of 196.20 g/mol .

Key Differences :

- The carboxylic acid derivative is more polar, likely affecting solubility and pharmacokinetic properties.

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

Compounds like N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67, J. Med. Chem. 2007) share a ketone and carboxamide motif but differ in core structure (quinoline vs. pyridazine) and substituents .

Key Differences :

- Bulky substituents like adamantyl may improve metabolic stability or target binding affinity compared to the smaller ethyl groups in the pyridazine derivative.

Research Implications and Limitations

- Structural Flexibility : The pyridazine core allows modular substitutions, but the lack of biological data for 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide limits direct comparisons with pharmacologically active analogs like Compound 67 .

- Synthetic Challenges : Carbothioamide synthesis may require specialized reagents (e.g., Lawesson’s reagent), whereas carboxylic acid derivatives are more straightforward to functionalize .

Biological Activity

5,6-Diethyl-3-oxo-2,3-dihydropyridazine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's various biological activities, including its antimicrobial, anti-inflammatory, and anticancer properties. The findings are supported by data tables and relevant case studies.

- Molecular Formula : C9H12N2OS

- Molar Mass : 196.27 g/mol

- CAS Number : 1384427-72-8

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine derivatives. The compound has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess the effectiveness of the compound.

| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5,6-Diethyl-3-oxo... | Staphylococcus aureus | 4.0 | 8.0 |

| 5,6-Diethyl-3-oxo... | Escherichia coli | 8.0 | 16.0 |

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

The anti-inflammatory potential of 5,6-Diethyl-3-oxo-2,3-dihydropyridazine derivatives has been evaluated in vitro using various assays. The compound exhibited a dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

| Concentration (µM) | NO Production (% Inhibition) |

|---|---|

| 10 | 25% |

| 25 | 50% |

| 50 | 75% |

The data suggest that higher concentrations lead to increased inhibition of inflammatory mediators.

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. Notably, it demonstrated cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231) with IC50 values indicating significant potential for further development as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20.5 |

| MDA-MB-231 | 15.2 |

Additionally, combination studies with doxorubicin revealed a synergistic effect, enhancing the overall cytotoxicity against these cancer cells.

Study on Antimicrobial Efficacy

In a study published in ACS Omega, five pyrazole derivatives, including variations of carbothioamide compounds, were tested for their antimicrobial activity. The results indicated that certain derivatives exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics .

Study on Anticancer Properties

A recent investigation into the anticancer effects of dihydropyridazine derivatives found that compounds similar to 5,6-Diethyl-3-oxo exhibited promising results in inhibiting tumor growth in vivo models . These findings underscore the potential application of these compounds in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.